Elismetrep

TRPM8 IC50 potency

Elismetrep (MT-8554), a sub-nanomolar TRPM8 antagonist (IC50 0.9 nM), is the only TRPM8 antagonist advanced to Phase 2b for migraine. Ideal as a reference standard for TRPM8 assays, benchmarking novel antagonists, or investigating cold-pain pathways. Avoid preclinical-only compounds; use a clinically validated tool.

Molecular Formula C27H21F3N2O5S
Molecular Weight 542.5 g/mol
CAS No. 1400699-64-0
Cat. No. B607291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElismetrep
CAS1400699-64-0
SynonymsElismetrep; 
Molecular FormulaC27H21F3N2O5S
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESC1CC1C2=C(N=CC3=CC=CC=C32)N(CC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)C5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C27H21F3N2O5S/c28-27(29,30)37-21-11-5-17(6-12-21)16-32(38(35,36)22-13-9-19(10-14-22)26(33)34)25-24(18-7-8-18)23-4-2-1-3-20(23)15-31-25/h1-6,9-15,18H,7-8,16H2,(H,33,34)
InChIKeyCWEFDWIKLABKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elismetrep (MT-8554, K-304, CAS 1400699-64-0) as a Selective Oral TRPM8 Antagonist in Clinical Development


Elismetrep (also designated MT-8554 and K-304) is a synthetic small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) cation channel, claimed in patent WO2012124825 [1]. The compound exhibits sub‑nanomolar potency at human TRPM8 (IC50 = 0.9 nM) in menthol‑induced calcium mobilisation assays and is orally bioavailable, enabling systemic exposure in clinical studies [2]. TRPM8 is a genetically validated target implicated in migraine pathophysiology and cold‑mediated pain signalling, and elismetrep is currently the only TRPM8 antagonist being evaluated for the acute treatment of migraine, with Phase 2b studies completed and registrational trials planned [3][4].

Why TRPM8 Antagonists Are Not Interchangeable: Elismetrep Clinical Validation vs. Preclinical Comparators


Within the TRPM8 antagonist class, differences in in vitro potency, selectivity window, oral bioavailability, and, critically, clinical validation create distinct procurement rationales. Although several TRPM8 antagonists (e.g., PF‑05105679, AMG2850, RQ‑00203078) have demonstrated target engagement in vitro or in preclinical species, their development trajectories diverge sharply [1][2]. PF‑05105679 showed acute cold‑pain reduction in a human cold pressor test but was not advanced for chronic indications [3]. AMG2850, despite >40% oral bioavailability in rats, failed to produce efficacy in neuropathic or inflammatory pain models [2]. Elismetrep is distinguished by its progression to Phase 2b in migraine—a disease with strong TRPM8 genetic linkage—where it is the sole TRPM8 antagonist being evaluated for this indication [4]. Substituting a preclinical TRPM8 antagonist for elismetrep therefore disregards the translational gap between in vitro IC50 values and clinically meaningful outcomes in a validated patient population.

Quantitative Differentiation of Elismetrep: Potency, Selectivity, and Clinical Program Advancement


Sub-Nanomolar Human TRPM8 Potency vs. Comparator PF‑05105679

Elismetrep displays a sub‑nanomolar IC50 (0.9 nM) at human TRPM8 in a menthol‑induced calcium mobilisation assay using HEK293 cells stably expressing hTRPM8 [1]. In contrast, PF‑05105679, a TRPM8 antagonist that reached clinical evaluation, exhibits a 114‑fold higher IC50 of 103 nM in analogous functional assays [2].

TRPM8 IC50 potency antagonist

Clinical Development Stage: Only TRPM8 Antagonist in Phase 2b Migraine vs. Preclinical Comparators

Elismetrep has completed a Phase 2b, double‑blind, placebo‑controlled dose‑ranging study in 431 patients for the acute treatment of migraine, with performance across all endpoints described as competitive with marketed therapies [1]. No other TRPM8 antagonist (e.g., AMG2850, RQ‑00203078, PF‑05105679) has advanced beyond preclinical or early‑phase exploratory pain studies [2][3].

migraine Phase 2b TRPM8 clinical trial

Mechanistic Distinction from CGRP Antagonists: TRPM8 Genetic Linkage and Neuronal Target Divergence

TRPM8 is strongly associated with migraine through genome‑wide association studies (GWAS); single nucleotide polymorphisms in TRPM8 show a protective association with migraine [1]. TRPM8 is expressed on trigeminal sensory neurons that are distinct from those targeted by calcitonin gene‑related peptide (CGRP) receptor antagonists, a mainstay of migraine therapy [2]. This mechanistic divergence suggests that elismetrep may be effective in the ~70% of migraine patients who do not achieve satisfactory outcomes with current acute therapies [3].

migraine genetics TRPM8 CGRP

Elismetrep Application Scenarios Based on Differentiated Evidence


Translational Research in Acute Migraine with a Clinically Validated TRPM8 Antagonist

Elismetrep is the most advanced TRPM8 antagonist for migraine, having completed a Phase 2b trial with competitive efficacy endpoints. Its procurement is indicated for preclinical or clinical research investigating TRPM8's role in migraine pathophysiology, for validation of TRPM8 as a therapeutic target, or as a reference compound in studies of novel migraine mechanisms distinct from CGRP pathways [1][2].

Assay Development and Pharmacological Profiling of TRPM8 Antagonists

With an IC50 of 0.9 nM at human TRPM8, elismetrep serves as a high‑potency reference standard for in vitro assays measuring TRPM8 antagonism. It can be used to benchmark novel TRPM8 antagonists, to calibrate calcium flux or electrophysiology assays, or to investigate structure‑activity relationships around the sulfonamide chemotype disclosed in patent WO2012124825 [3][4].

Non‑CGRP Pathway Exploration in Pain and Sensory Neuroscience

Elismetrep targets TRPM8‑expressing trigeminal sensory neurons, which are distinct from neurons expressing CGRP or TRPV1. This compound enables researchers to dissect cold‑mediated pain pathways, evaluate TRPM8's contribution to vasomotor symptoms, or explore TRPM8 antagonism in diabetic peripheral neuropathy (Phase 2 trial NCT05123196) [5][6].

Reference Compound for Oral Bioavailability and PK/PD Modelling of TRPM8 Antagonists

Elismetrep is orally bioavailable in humans and has completed Phase 1 pharmacokinetic studies (NCT02429102, NCT02675309). These data, while not fully public, provide a pharmacokinetic reference point for investigators designing orally administered TRPM8 antagonists or studying the relationship between TRPM8 target engagement and systemic exposure [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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